REACTION_CXSMILES
|
C(OC([NH:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]([F:24])=[C:22]3[C:17]([C:18](=[O:31])[C:19]([C:28]([OH:30])=[O:29])=[CH:20][N:21]3[CH:25]3[CH2:27][CH2:26]3)=[CH:16][C:15]=2[F:32])[CH2:10]1)=O)(C)(C)C.[ClH:33]>C(O)(=O)C>[ClH:33].[NH2:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]([F:24])=[C:22]3[C:17]([C:18](=[O:31])[C:19]([C:28]([OH:30])=[O:29])=[CH:20][N:21]3[CH:25]3[CH2:26][CH2:27]3)=[CH:16][C:15]=2[F:32])[CH2:10]1 |f:3.4|
|
Name
|
7-[3-t-butoxycarbonylamino-1-pyrrolidinyl]-1-cyclopropyl 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
|
Quantity
|
72.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a fiber glass pad
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 600 ml of ethanol:ether (1:1)
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol:ether (1:1), ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.8 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |